3-Formyl-5-nitrobenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C7H4ClNO5S and a molecular weight of 249.63 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of formyl and nitro groups on the benzene ring. This compound is primarily used in the synthesis of various chemical intermediates and has applications in multiple fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 3-Formyl-5-nitrobenzenesulfonyl chloride typically involves the reaction of nitrobenzene with chlorosulfonic acid. The process can be summarized as follows:
Reaction with Chlorosulfonic Acid: Nitrobenzene is reacted with chlorosulfonic acid at temperatures ranging from 90°C to 120°C.
Formation of Intermediate: This reaction produces an intermediate compound, which is then treated with an inorganic acid chloride at temperatures between 40°C and 90°C to yield this compound.
Analyse Chemischer Reaktionen
3-Formyl-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Formyl-5-nitrobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the preparation of biochemical reagents for proteomics research.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: It serves as an intermediate in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Formyl-5-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile involved . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.
Vergleich Mit ähnlichen Verbindungen
3-Formyl-5-nitrobenzenesulfonyl chloride can be compared with other similar compounds such as:
3-Nitrobenzenesulfonyl chloride: This compound lacks the formyl group and has a molecular weight of 221.62 g/mol. It is used in similar applications but has different reactivity due to the absence of the formyl group.
4-Chloro-3-nitrobenzenesulfonyl chloride: This compound has a chlorine atom instead of a formyl group and a molecular weight of 256.063 g/mol. It is used in the synthesis of different chemical intermediates and has distinct reactivity patterns.
Eigenschaften
Molekularformel |
C7H4ClNO5S |
---|---|
Molekulargewicht |
249.63 g/mol |
IUPAC-Name |
3-formyl-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClNO5S/c8-15(13,14)7-2-5(4-10)1-6(3-7)9(11)12/h1-4H |
InChI-Schlüssel |
SYNIRXANRAJRSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.